molecular formula C23H31N3NaO4S2 B1663602 Batimastat (sodium salt) CAS No. 130464-84-5

Batimastat (sodium salt)

Cat. No. B1663602
M. Wt: 500.6 g/mol
InChI Key: UBLUDVOPXOONHM-WXLIBGKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batimastat sodium salt is a potent broad spectrum MMP inhibitor with IC50 of 3, 4, 4, 6, and 20 nM for MMP-1, MMP-2, MMP-9, MMP-7 and MMP-3, respectively . It is an anti-metastatic drug that belongs to the family of drugs called angiogenesis inhibitors .

Scientific Research Applications

Inhibition in Snake Venom Toxicity

Batimastat has been effective in neutralizing the toxic effects of BaP1, a hemorrhagic metalloproteinase from the venom of Bothrops asper snakes. It inhibited proteolytic, hemorrhagic, dermonecrotic, and edema-forming activities of this metalloproteinase, suggesting its potential as a therapeutic tool against venom-induced damage (Escalante et al., 2000).

Role in Cancer Research

  • Breast Cancer

    Batimastat inhibited local-regional tumor regrowth and formation of lung metastases in a human breast cancer xenograft model, without affecting the viability of cultured cancer cells or altering MMP or TIMP mRNA levels (Sledge et al., 1995).

  • Melanoma Metastasis

    In liver metastases of B16F1 melanoma cells, batimastat was shown to inhibit angiogenesis within metastases, limiting their growth (Wylie et al., 1999).

  • Colorectal Cancer

    It demonstrated effectiveness in reducing the number and size of liver tumors in a liver-invasive tumor model and reduced tumor weight within the lung in a lung-invasive tumor model (Watson et al., 1995).

  • Ovarian Carcinoma

    Batimastat potentiated the antineoplastic activity of cisplatin in ovarian carcinoma xenografts, indicating its potential in combination therapies for ovarian cancer (Giavazzi et al., 1998).

Other Applications

  • Matrix Metalloproteinase Inhibition

    Batimastat is a potent matrix metalloproteinase inhibitor, which can be used to block tumor cell proliferation (Botos et al., 1996).

  • Effectiveness in Hemangioma Growth

    It reduced the growth of experimental hemangiomas by blocking endothelial cell recruitment or interfering with cell organization in vascular structures (Taraboletti et al., 1995).

  • Anticancer Properties

    Batimastat has shown the ability to inhibit tumor growth, invasion, and metastasis in various cancer models, suggesting its role as a low-toxicity complement to cytotoxic therapies (Brown, 1995).

Safety And Hazards

According to the safety data sheet, if Batimastat sodium salt is inhaled, the person should be moved into fresh air. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWABIWQKZWQAKG-WXLIBGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N3NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Batimastat (sodium salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I vitro Activity, I vivo Activity
Number of citations: 0

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